molecular formula C20H15N3O3S2 B12213834 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B12213834
M. Wt: 409.5 g/mol
InChI Key: GLNSDOFIUUQAQL-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group at position 5 and a naphthalene-1-carboxamide moiety at position 2. This structure combines the electron-withdrawing sulfonyl group with the aromatic bulk of naphthalene, which may enhance binding affinity in biological systems.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H15N3O3S2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(27-19)28(25,26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24)

InChI Key

GLNSDOFIUUQAQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions. Thiosemicarbazide (1 equiv) reacts with carbon disulfide (1.2 equiv) in aqueous potassium hydroxide (10% w/v) at 130°C for 6 hours. The intermediate potassium dithiocarbazate undergoes intramolecular cyclization to yield 2-amino-5-mercapto-1,3,4-thiadiazole as a pale yellow solid (yield: 78–82%).

Key Reaction Conditions

  • Solvent: Water

  • Base: KOH (10% aqueous)

  • Temperature: 130°C

  • Time: 6 hours

Alkylation with Benzyl Bromide

The mercapto group at position 5 is alkylated using benzyl bromide. A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (1 equiv), benzyl bromide (1.2 equiv), and sodium bicarbonate (2 equiv) in ethanol is refluxed at 80°C for 12 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to afford 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (yield: 85–90%).

Key Reaction Conditions

  • Solvent: Ethanol

  • Base: NaHCO₃

  • Temperature: 80°C (reflux)

  • Time: 12 hours

Oxidation to 5-(Benzylsulfonyl)-1,3,4-Thiadiazol-2-Amine

The sulfide moiety is oxidized to a sulfone using hydrogen peroxide in acetic acid. A solution of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1 equiv) in glacial acetic acid is treated with 30% hydrogen peroxide (3 equiv) and stirred at 60°C for 8 hours. The reaction mixture is poured into ice water, and the precipitate is filtered and dried to yield 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine as a white crystalline solid (yield: 88–92%).

Key Reaction Conditions

  • Oxidizing Agent: H₂O₂ (30%)

  • Solvent: Glacial acetic acid

  • Temperature: 60°C

  • Time: 8 hours

Formation of Naphthalene-1-Carboxamide

Activation of Naphthalene-1-Carboxylic Acid

Naphthalene-1-carboxylic acid (1 equiv) is converted to its acid chloride using thionyl chloride (2 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield naphthalene-1-carbonyl chloride.

Key Reaction Conditions

  • Solvent: Dichloromethane

  • Reagent: SOCl₂

  • Temperature: 40°C (reflux)

  • Time: 3 hours

Amide Coupling

The acid chloride is coupled with 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine using a carbodiimide reagent. A mixture of naphthalene-1-carbonyl chloride (1 equiv), 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (1 equiv), N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in acetonitrile is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via column chromatography (ethyl acetate/petroleum ether, 1:1) to afford the target compound (yield: 70–75%).

Key Reaction Conditions

  • Coupling Agents: EDC, HOBt

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Time: 24 hours

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 8.12–7.98 (m, 3H, naphthalene-H), 7.72–7.65 (m, 2H, benzyl-H), 7.45–7.35 (m, 3H, benzyl-H), 4.52 (s, 2H, CH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ asymmetric stretch), 1160 cm⁻¹ (SO₂ symmetric stretch).

  • MS (ESI+) : m/z 438.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms a purity of ≥98% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldKey Reference
Thiadiazole FormationKOH, CS₂, 130°C78–82%
AlkylationBenzyl bromide, NaHCO₃, ethanol, 80°C85–90%
OxidationH₂O₂, acetic acid, 60°C88–92%
Amide CouplingEDC/HOBt, acetonitrile, rt70–75%

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of thiadiazole derivatives typically involves multi-step procedures, often starting with the formation of the thiadiazole ring followed by functionalization. For benzylsulfonyl-substituted thiadiazoles, common steps include:

Step 1: Thiadiazole Ring Formation

  • Method : Cyclocondensation of thioamide precursors with chloroacetonitrile or similar reagents.

  • Conditions : Refluxing in ethanol or DMF, often with sodium acetate as a base .

Step 2: Sulfonylation

  • Reagents : Benzylsulfonyl chloride or similar sulfonylating agents.

  • Mechanism : Nucleophilic substitution at the 5-position of the thiadiazole ring.

Step 3: Amide Bond Formation

  • Reagents : EDC (N-ethyl-N’-dimethylaminopropylcarbodiimide), HOBt (hydroxybenzotriazole), and naphthalene-1-carboxylic acid.

  • Conditions : Stirring in acetonitrile or DMF, followed by purification via column chromatography .

Key Reactivity and Reaction Types

The compound’s structural features (thiadiazole ring, sulfonyl group, carboxamide) enable diverse reactivity:

Reaction Type Mechanism Reagents/Conditions Outcome
Oxidation Oxidation of sulfide to sulfoxide/sulfone (if applicable)H₂O₂, KMnO₄Formation of sulfone derivative
Nucleophilic Substitution Replacement of benzylsulfonyl group with nucleophiles (e.g., amines)NH₃, NH₂R (amines)Substituted thiadiazole derivatives
Hydrolysis Cleavage of amide bond to carboxylic acidAcidic/basic conditions (HCl, NaOH)Naphthalene-1-carboxylic acid and thiadiazole
Electrophilic Substitution Substitution at naphthalene ring (if activated)Electrophiles (e.g., NO₂⁺)Nitro-substituted naphthalene derivatives

Supporting Data from Analogous Compounds

  • Synthesis : Thiadiazole derivatives with benzylsulfanyl groups undergo similar multi-step reactions, including amide bond formation using EDC/HOBt .

  • Reactivity : Thiadiazoles with sulfonyl groups show susceptibility to nucleophilic substitution, as observed in related compounds.

Analytical and Structural Characterization

Common techniques for studying thiadiazole derivatives include:

  • NMR Spectroscopy : To confirm substitution patterns and functional group integrity .

  • Mass Spectrometry : Molecular weight verification (e.g., 375.5 g/mol for a butylsulfonyl analog).

  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purification .

Limitations and Research Gaps

  • Specific Data : No direct experimental data exists for the queried compound; insights are extrapolated from structurally similar derivatives.

  • Toxicity/Reactivity : Stability under extreme conditions (e.g., high pH, heat) remains uncharacterized.

Scientific Research Applications

Overview

Research indicates that derivatives of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl] exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Piperazinyl Quinolone Derivatives : A series of compounds synthesized from N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) were evaluated for their antibacterial activity. These derivatives demonstrated high efficacy against Staphylococcus aureus and Staphylococcus epidermidis, showing potency comparable to established antibiotics like norfloxacin and ciprofloxacin .

Summary Table of Antibacterial Activity

Compound TypeTarget BacteriaActivity Level
N-(5-benzylthio-1,3,4-thiadiazol)Staphylococcus aureusHigh
N-(5-benzylsulfonyl-1,3,4-thiadiazol)Staphylococcus epidermidisComparable to ciprofloxacin

Overview

The compound has also been explored for its anticancer potential. Its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies

  • Cytotoxicity Studies : A study synthesized 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives and tested their cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. Notably, certain derivatives exhibited IC50 values significantly lower than that of sorafenib (a standard anticancer drug), indicating a potent anticancer activity .

Summary Table of Anticancer Activity

Compound DerivativeCell LineIC50 Value (µM)Comparison Drug
5d (2-F substituted)HeLa0.37Sorafenib (7.91)
5g (4-Cl substituted)HeLa0.73Sorafenib (7.91)
5k (2,6-diF substituted)HeLa0.95Sorafenib (7.91)

Overview

The 1,3,4-thiadiazole moiety has been associated with anti-inflammatory effects in various studies.

Insights

Research has indicated that compounds containing the thiadiazole ring can modulate inflammatory pathways and may serve as potential therapeutic agents for inflammatory diseases . These compounds often demonstrate a favorable safety profile while exhibiting significant biological activity.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.

    Pathways: It modulates signaling pathways like the JAK/STAT pathway, leading to inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Features:
  • Thiadiazole Core : The 1,3,4-thiadiazole ring is a common scaffold in bioactive compounds due to its stability and ability to participate in hydrogen bonding.
  • Ethylthio (C₂H₅S-): Present in N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (), this smaller substituent reduces steric hindrance and molecular weight (315.4 g/mol) compared to benzylsulfonyl derivatives . Methylbenzylthio: In N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide (), the methyl group enhances lipophilicity, which may influence membrane permeability .
  • Substituents at Position 2 :

    • Naphthalene-1-carboxamide : The bulky naphthalene moiety in the target compound increases hydrophobicity compared to simpler aryl groups (e.g., benzene in 4a–g , ).
    • Benzoyl or Acetamide : Found in acetazolamide-derived sulfonamides (), these groups are associated with carbonic anhydrase inhibition but lack the steric bulk of naphthalene .

Physicochemical Properties

Compound Substituent (Position 5) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Benzylsulfonyl Not reported Not reported Sulfonyl, naphthalene carboxamide
5h (Benzylthio analog) Benzylthio ~350 (estimated) 133–135 Thioether, acetamide
N-(5-(Ethylthio)-...-2-naphthamide Ethylthio 315.4 Not reported Thioether, naphthalene carboxamide
5a (Oxadiazole analog) 4-Methoxybenzyl 390 166–167 Oxadiazole, carbothioate
  • Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h ) exhibit moderate melting points (~130–140°C), while oxadiazole analogs (e.g., 5a ) show higher values (~166°C) due to stronger intermolecular interactions .

Biological Activity

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a naphthalene backbone linked to a thiadiazole moiety through a benzylsulfonyl group. Its molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S with a molecular weight of approximately 368.41 g/mol. The presence of the thiadiazole ring is significant, as it has been associated with various pharmacological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of thiadiazole derivatives, including those related to this compound.

  • Antibacterial Studies : A study indicated that derivatives containing the thiadiazole moiety exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications in the benzyl group and the sulfonyl linkage significantly influenced antibacterial potency .
CompoundActivity against S. aureusActivity against E. coli
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)ModerateHigh
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)HighModerate

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied, particularly their effects on various cancer cell lines.

  • Cell Line Studies : Research has shown that compounds similar to this compound exhibit cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of 0.084±0.020 mmol L10.084\pm 0.020\text{ mmol L}^{-1} against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 Value (mmol L^-1)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008
HeLa0.37 - 0.95

The mechanism by which thiadiazole compounds exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of bacterial growth through disruption of cellular processes.

  • Apoptosis Induction : Flow cytometry analyses have revealed that certain derivatives induce significant apoptotic cell death in HeLa cells, blocking the cell cycle at the sub-G1 phase .
  • Antimicrobial Mechanism : The antibacterial action is believed to stem from interference with bacterial cell wall synthesis and metabolic pathways, although specific mechanisms for this compound remain to be elucidated.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For thiadiazole derivatives, sulfur and nitrogen atoms often exhibit nucleophilic behavior .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For sulfonamide analogs, docking studies have revealed binding affinities to carbonic anhydrase isoforms .
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize candidates for in vitro testing.

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the thiadiazole and naphthalene rings. Aromatic protons in naphthalene typically appear as multiplet signals at δ 7.5–8.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals for precise assignment.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as demonstrated for analogous thiadiazole-carboxamides .
  • FT-IR : Identify key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1650 cm⁻¹) .

How do discrepancies in reported physicochemical properties (e.g., solubility, melting point) arise, and what methodologies resolve them?

Advanced Research Question
Sources of Discrepancies :

  • Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can alter melting points.
  • Polymorphism : Different crystalline forms may exhibit distinct melting behaviors.
    Resolution Strategies :
  • Differential Scanning Calorimetry (DSC) : Characterize thermal behavior and detect polymorphs.
  • HPLC-PDA : Quantify purity and identify co-eluting impurities.
  • Standardized Protocols : Adopt consistent recrystallization solvents (e.g., ethanol/water mixtures) to ensure reproducible crystal forms .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies elucidate the mechanism of action in biological systems, considering potential off-target effects?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonamide or naphthalene groups to identify critical pharmacophores .
  • Target Profiling : Use kinase or protease screening panels to assess selectivity.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotype rescue in knockout cell lines.

How can the purity of this compound be assessed and improved post-synthesis?

Basic Research Question

  • Analytical Techniques :
    • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to quantify purity.
    • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Purification Methods :
    • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
    • Recrystallization : Optimize solvent mixtures (e.g., DCM/methanol) for high yield and purity .

What in silico approaches predict the environmental impact or degradation pathways of this compound?

Advanced Research Question

  • Quantitative Structure-Activity Relationship (QSAR) Models : Predict ecotoxicity using software like EPI Suite. Sulfonamides often show moderate aquatic toxicity due to persistence .
  • Degradation Pathway Simulation : Use computational tools (e.g., Gaussian) to model hydrolysis or photolysis products. For example, the benzylsulfonyl group may undergo cleavage under UV light .
  • Bioaccumulation Potential : Estimate logP values to assess lipid solubility and bioaccumulation risks.

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